5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde
CAS No.: 1623144-45-5
Cat. No.: VC2736204
Molecular Formula: C12H9FN2O2
Molecular Weight: 232.21 g/mol
* For research use only. Not for human or veterinary use.
![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde - 1623144-45-5](/images/structure/VC2736204.png)
Specification
CAS No. | 1623144-45-5 |
---|---|
Molecular Formula | C12H9FN2O2 |
Molecular Weight | 232.21 g/mol |
IUPAC Name | 5-(5-fluoro-2-methoxypyridin-4-yl)pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C12H9FN2O2/c1-17-12-4-10(11(13)6-15-12)8-2-3-9(7-16)14-5-8/h2-7H,1H3 |
Standard InChI Key | WNLOELXKLOGWRE-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C(=C1)C2=CN=C(C=C2)C=O)F |
Canonical SMILES | COC1=NC=C(C(=C1)C2=CN=C(C=C2)C=O)F |
Introduction
Chemical Identity and Properties
Structural Identification
5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde consists of a bipyridine backbone that includes specific functional group modifications. The structure features a carbaldehyde group at the 6-position, a methoxy group at the 2'-position, and a fluorine atom at the 5'-position, creating a multifunctional heterocyclic system . The compound's IUPAC name is 5-(5-fluoro-2-methoxypyridin-4-yl)pyridine-2-carbaldehyde, indicating its core structure and substitution pattern .
Physical and Chemical Properties
The physical and chemical properties of 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde are summarized in Table 1. These properties are critical for understanding the compound's behavior in various chemical reactions and biological systems.
Table 1: Physical and Chemical Properties of 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde
The compound contains several reactive functional groups, including the carbaldehyde group at the 6-position, which is known for its reactivity in various chemical transformations. The methoxy group at the 2'-position and the fluorine atom at the 5'-position contribute to the compound's unique chemical reactivity and biological properties .
Synthesis Methods
Related Synthetic Procedures
Information on the synthesis of related compounds can provide insights into potential routes for synthesizing 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde. For instance, the synthesis of 5-Fluoro-2-methoxypyridine-3-carbaldehyde (a potential precursor) involves specific conditions and reagents as shown in Table 2 .
Table 2: Synthesis Conditions for Related Pyridine Derivatives
The synthesis of bipyridine derivatives often employs palladium-catalyzed coupling reactions. For example, document describes the use of DABCO, H2NOSO3H, and K2CO3 in a synthetic procedure for [2,2'-bipyridine]-5,5'-dicarbaldehyde derivatives .
Structure-Activity Relationships
Comparison with Structural Analogs
Several compounds share structural similarities with 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde, including other bipyridine derivatives with different substitution patterns. Table 3 presents a comparison of the structural features of these analogs.
Table 3: Comparison of 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde with Structural Analogs
Impact of Functional Groups on Activity
The specific arrangement of functional groups in 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde contributes to its unique properties and potential biological activities:
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Carbaldehyde Group: This highly reactive functional group enables various chemical transformations and may contribute to interactions with biological nucleophiles.
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Fluorine Atom: The presence of fluorine often enhances metabolic stability and binding affinity to biological targets due to its high electronegativity and small size.
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Methoxy Group: This substituent can serve as a hydrogen bond acceptor and may influence the compound's electronic properties and lipophilicity.
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Bipyridine Scaffold: This structural feature enables metal chelation and provides a rigid framework that can potentially enhance binding specificity to biological targets.
Research Methodologies and Findings
Analytical Techniques
Research on 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde and related compounds typically employs various analytical techniques for characterization and activity assessment:
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Spectroscopic Methods: NMR, IR, and mass spectrometry are commonly used for structural confirmation and purity assessment .
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X-ray Crystallography: Crystal structures of related bipyridine derivatives have been reported, providing insights into molecular geometry and packing arrangements .
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Computational Studies: Molecular modeling and docking studies may be employed to predict interactions with biological targets and guide structural optimization.
Future Research Directions
Based on the current understanding of 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde and related compounds, several promising research directions can be identified:
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Structure-Activity Relationship Studies: Systematic modifications of the core structure to optimize biological activities and understand the contribution of specific functional groups.
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Target Identification: Investigations to identify specific biological targets and elucidate mechanisms of action.
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Therapeutic Applications: Exploration of potential applications in drug discovery, particularly in areas where metal-dependent processes are involved.
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Synthetic Methodology Development: Optimization of synthetic routes to improve yields and facilitate the preparation of structural analogs for further studies.
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